Inhibiteur de Tie2 7

Vue d'ensemble

Description

L’inhibiteur de Tie2 7 est un composé qui cible le récepteur Tie2, un récepteur de tyrosine kinase impliqué dans l’angiogenèse et la stabilité vasculaire. Le récepteur Tie2 est exprimé sur les cellules endothéliales et certains macrophages, jouant un rôle crucial dans la progression et la métastase tumorales . L’inhibition de ce récepteur peut perturber l’angiogenèse et la croissance tumorale, faisant de l’this compound un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Tie2 Inhibitor 7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Tie2 signaling pathway and its role in angiogenesis.

Biology: Investigated for its effects on endothelial cells and macrophages, providing insights into vascular biology.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumor angiogenesis and metastasis.

Industry: Potential applications in the development of anti-angiogenic drugs and other therapeutic agents.

Mécanisme D'action

L’inhibiteur de Tie2 7 exerce ses effets en se liant au récepteur Tie2, inhibant son activité de kinase. Cette perturbation de la voie de signalisation de Tie2 conduit à une réduction de l’angiogenèse et de la croissance tumorale. Les cibles moléculaires comprennent le récepteur Tie2 sur les cellules endothéliales et les macrophages exprimant Tie2. L’inhibition de la signalisation de Tie2 affecte plusieurs voies impliquées dans la progression tumorale, notamment l’angiogenèse et la métastase .

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to better understand its physical and chemical properties, investigations into its reactivity and potential uses, or exploration of its biological activity .

Analyse Biochimique

Biochemical Properties

Tie2 Inhibitor 7 plays a pivotal role in biochemical reactions by interacting with the Tie2 receptor. The Tie2 receptor is a receptor tyrosine kinase expressed on endothelial cells and certain macrophages. Tie2 Inhibitor 7 binds to the Tie2 receptor, inhibiting its activation and subsequent downstream signaling pathways. This inhibition affects various biomolecules, including angiopoietins (Ang1 and Ang2), which are ligands for the Tie2 receptor. By blocking the interaction between Tie2 and its ligands, Tie2 Inhibitor 7 disrupts the angiopoietin-Tie2 signaling pathway, leading to reduced angiogenesis and vascular permeability .

Cellular Effects

Tie2 Inhibitor 7 exerts significant effects on various cell types and cellular processes. In endothelial cells, the inhibition of Tie2 by Tie2 Inhibitor 7 leads to decreased cell survival, proliferation, and migration. This compound also affects macrophages, particularly Tie2-expressing macrophages, by reducing their recruitment and function in the tumor microenvironment . Additionally, Tie2 Inhibitor 7 influences cell signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and angiogenesis . The inhibition of Tie2 signaling by Tie2 Inhibitor 7 also impacts gene expression, leading to changes in the expression of genes involved in vascular stability and inflammation .

Molecular Mechanism

The molecular mechanism of action of Tie2 Inhibitor 7 involves its binding to the Tie2 receptor, preventing its activation by angiopoietins. This inhibition blocks the phosphorylation of Tie2 and subsequent activation of downstream signaling pathways, including the PI3K/Akt pathway . By inhibiting Tie2 activation, Tie2 Inhibitor 7 reduces the stabilization and survival of endothelial cells, leading to decreased angiogenesis and vascular permeability . Additionally, Tie2 Inhibitor 7 affects the interaction between Tie2 and other proteins, such as vascular endothelial-protein tyrosine phosphatase (VE-PTP), further modulating Tie2 signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tie2 Inhibitor 7 have been observed to change over time. The stability and degradation of Tie2 Inhibitor 7 can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Tie2 Inhibitor 7 leads to sustained inhibition of Tie2 signaling, resulting in long-term reductions in angiogenesis and vascular permeability . The stability of Tie2 Inhibitor 7 in different experimental conditions can vary, affecting its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of Tie2 Inhibitor 7 vary with different dosages in animal models. At lower doses, Tie2 Inhibitor 7 effectively inhibits Tie2 signaling, leading to reduced angiogenesis and tumor growth . At higher doses, Tie2 Inhibitor 7 may exhibit toxic or adverse effects, including off-target interactions and potential toxicity to normal tissues . The dosage-dependent effects of Tie2 Inhibitor 7 highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Tie2 Inhibitor 7 is involved in various metabolic pathways, including those mediated by the Tie2 receptor. The inhibition of Tie2 signaling by Tie2 Inhibitor 7 affects metabolic flux and metabolite levels in endothelial cells and other cell types . Additionally, Tie2 Inhibitor 7 interacts with enzymes and cofactors involved in the metabolism of angiopoietins and other signaling molecules, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of Tie2 Inhibitor 7 within cells and tissues are crucial for its efficacy. Tie2 Inhibitor 7 is transported across cell membranes and distributed within various cellular compartments, including the cytoplasm and nucleus . The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Tie2 Inhibitor 7 within tissues can also influence its therapeutic effects, with higher accumulation in target tissues leading to enhanced efficacy .

Subcellular Localization

The subcellular localization of Tie2 Inhibitor 7 plays a significant role in its activity and function. Tie2 Inhibitor 7 is localized to specific cellular compartments, including the plasma membrane and intracellular organelles . The targeting signals and post-translational modifications of Tie2 Inhibitor 7 direct it to these compartments, where it interacts with the Tie2 receptor and other biomolecules . The subcellular localization of Tie2 Inhibitor 7 can influence its binding interactions, enzyme inhibition, and overall efficacy in inhibiting Tie2 signaling .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’inhibiteur de Tie2 7 implique généralement la construction d’un noyau pyrrolo[2,3-d]pyrimidine, suivie d’une fonctionnalisation pour introduire divers substituants. La voie de synthèse peut inclure des étapes telles que :

Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Fonctionnalisation : Introduction de substituants tels que des groupes phényles par des réactions comme le couplage de Suzuki ou l’amination de Buchwald-Hartwig.

Méthodes de production industrielle

La production industrielle de l’this compound impliquerait une mise à l’échelle de la voie de synthèse tout en assurant la cohérence et la pureté. Cela peut inclure l’optimisation des conditions réactionnelles, l’utilisation de réacteurs à écoulement continu et l’emploi de techniques de purification avancées pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de Tie2 7 peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction de groupes fonctionnels contenant de l’oxygène.

Réduction : Élimination de l’oxygène ou ajout d’hydrogène aux groupes fonctionnels.

Substitution : Remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le gaz hydrogène avec un catalyseur au palladium.

Substitution : Réactifs comme les halogénures ou les composés organométalliques dans des conditions telles que le chauffage ou l’utilisation d’un catalyseur.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués. Par exemple, l’oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation de Tie2 et son rôle dans l’angiogenèse.

Biologie : Étudié pour ses effets sur les cellules endothéliales et les macrophages, fournissant des informations sur la biologie vasculaire.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer, en particulier pour cibler l’angiogenèse tumorale et la métastase.

Industrie : Applications potentielles dans le développement de médicaments anti-angiogéniques et d’autres agents thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Rebastinib : Un autre inhibiteur de Tie2 avec des propriétés anti-angiogéniques similaires.

Faricimab : Un anticorps bispécifique qui cible à la fois le facteur de croissance de l’endothélium vasculaire et l’angiopoïétine-2.

Razuprotafib : Un petit inhibiteur moléculaire qui améliore l’activité de Tie2 en inhibant la protéine tyrosine phosphatase endothéliale vasculaire

Unicité

L’inhibiteur de Tie2 7 est unique dans son ciblage spécifique du récepteur Tie2, offrant un mécanisme d’action distinct par rapport aux autres inhibiteurs de l’angiogenèse. Sa capacité à perturber plusieurs voies impliquées dans la progression tumorale en fait un candidat précieux pour la thérapie anticancéreuse .

Propriétés

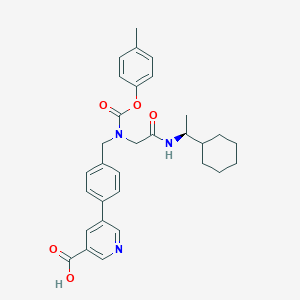

IUPAC Name |

5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHDFOFSMBLLDX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

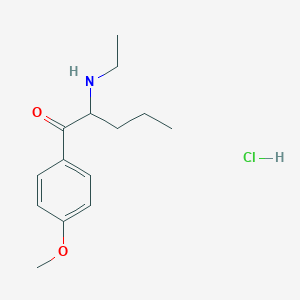

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

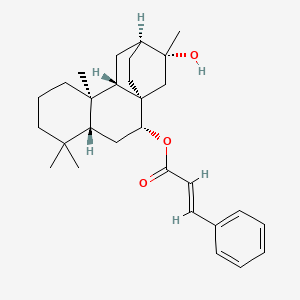

![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate](/img/structure/B593580.png)

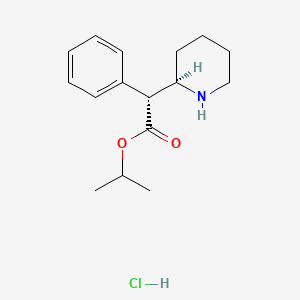

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)

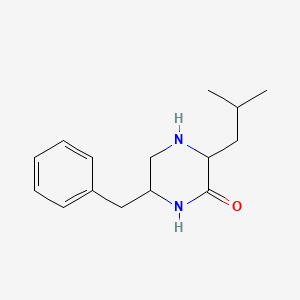

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)